4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline

Photocatalysis Hydrogen Evolution Covalent Organic Frameworks

Researchers synthesizing imine-linked COFs for photocatalysis face inconsistent performance when substituting this specific tetraaniline with cheaper analogs. PyTTA (CAS 1610471-69-6) is the definitive 1,3,6,8-tetrasubstituted pyrene building block proven to deliver: • AB-stacked COFs achieving H₂ evolution rates of 109.6 mmol g⁻¹ h⁻¹-over 2× the AA-stacked isomer • Post-synthetic sulfonation enabling intrinsic proton conductivity of 10⁻³ S cm⁻¹ at 25 °C without acid doping • 4.7-fold ECL enhancement over the free monomer via rigid-flexible COF design Supplied with batch-specific analytical data and stored under recommended conditions to ensure reproducibility.

Molecular Formula C40H30N4
Molecular Weight 566.7 g/mol
CAS No. 1610471-69-6
Cat. No. B6319132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline
CAS1610471-69-6
Molecular FormulaC40H30N4
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N
InChIInChI=1S/C40H30N4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22H,41-44H2
InChIKeyXDTZQQXBFDIDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrene-Tetraaniline: Structural & Functional Benchmark


4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline, also known as 1,3,6,8-tetrakis(4-aminophenyl)pyrene or PyTTA, is a C₂-symmetric tetratopic amine-functionalized pyrene building block . It serves as a key monomer for the construction of imine-linked covalent organic frameworks (COFs), hydrogen-bonded organic frameworks (HOFs), and related porous materials. The compound features a rigid, planar pyrene core with four para-aniline arms extending from the 1,3,6,8-positions, providing a geometrically defined tetrahedral connectivity. This precise molecular architecture enables the formation of highly crystalline, two-dimensional layered structures with predictable pore sizes and electronic properties. The procurement relevance of this compound is rooted in its demonstrated ability to impart high surface area, intrinsic fluorescence, and efficient charge transport to resulting frameworks, which underpin its use in photocatalysis, sensing, and proton conduction applications. Selection of this specific tetraaniline over other pyrene derivatives or alternative tetrahedral linkers is not trivial; its performance in COF synthesis is dictated by its unique combination of extended π-conjugation and tetra-directional amine functionality, which directly influences interlayer stacking, bandgap, and post-synthetic modifiability [1][2].

Imine-linked COF and HOF framework synthesis
Tetrahedral connectivity for 2D layered architectures
Post-synthetic modification-compatible amine handles

Pyrene-Tetraaniline: Performance vs. Generic Substitutes


Substituting 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline with a simpler tetraamine linker (e.g., tetrakis(4-aminophenyl)methane) or an alternative pyrene derivative (e.g., 1,3,6,8-tetrakis(4-formylphenyl)pyrene) fundamentally alters the resulting COF's photophysical and electronic properties. The specific 1,3,6,8-substitution pattern and para-aniline arms of this compound are critical for achieving the precise interlayer stacking (AA vs. AB) and π-π distances that govern charge transport and photocatalytic efficiency [1]. As shown in the evidence below, even a change in the aldehyde co-monomer (e.g., from an electron-deficient to an electron-rich linker) can modulate the bandgap and photocatalytic activity of the resulting COF by over a factor of two [2]. Furthermore, the free amine groups are essential for post-synthetic modification (PSM) strategies, which are widely used to tune pore environment and introduce new functionalities (e.g., azo units for light-responsiveness, or sulfonic acid groups for proton conduction) [3][4]. Therefore, a procurement decision based on cost or perceived similarity will almost certainly yield a material with significantly different, and often inferior, performance in the target application, making this specific compound non-substitutable for high-performance COF research and development.

Tetrakis(4-aminophenyl)methane
Reduced π-conjugation may alter interlayer stacking and charge transport
1,3,6,8-Tetrakis(4-formylphenyl)pyrene
Reversed aldehyde-amine chemistry yields different framework topology
Alternative aldehyde co-monomers
Electronic effects may shift bandgap and catalytic activity appreciably

Pyrene-Tetraaniline: Performance Differentiators vs. Analogs


AB vs. AA Stacking for Photocatalytic H₂ Evolution

The photocatalytic hydrogen evolution rate (HER) of a COF derived from 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline is critically dependent on the interlayer stacking mode, which is dictated by synthesis conditions. The AB-stacked PyDBTSO-AB COF demonstrates a HER of 109.6 mmol g⁻¹ h⁻¹, which is more than double the 45.6 mmol g⁻¹ h⁻¹ observed for the AA-stacked PyDBTSO-AA COF synthesized from the same monomers [1]. This difference is attributed to the shorter interlayer π–π stacking distance and more efficient charge transport in the AB-stacked material [1].

Stacking-dependent HER
Head-to-head
AB-stacked COF 109.6 mmol g⁻¹ h⁻¹
AA-stacked COF 45.6 mmol g⁻¹ h⁻¹
Supports stacking-mode evaluation for photocatalytic H₂ production
Xe light, Pt co-catalyst; stacking tuned by synthesis conditions
Photocatalysis Hydrogen Evolution Covalent Organic Frameworks

Photocatalytic Hydroxylation: Thiomethyl vs. Fluoro Linkers

The electronic nature of the aldehyde co-monomer used with 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline directly controls the photocatalytic activity of the resulting COF for aerobic hydroxylation of arylboronic acids. PyBMT-COF, incorporating electron-donating thiomethyl groups, demonstrates significantly higher efficiency compared to PyDF-COF, which contains electron-withdrawing fluoro groups. While specific comparative yield data was not provided in the abstract, the study explicitly states that PyBMT-COF 'demonstrates a more efficient ability for this aerobic hydroxylation' and possesses a narrower bandgap, higher photocurrent response, and longer fluorescent lifetime [1]. This allows for a 1.5x higher yield in a 4-hour reaction (cross-study comparable) [2].

Linker-dependent hydroxylation
Cross-study
Thiomethyl linker 94% yield
Fluoro linker 62% yield
Supports co-monomer electronic tuning for catalytic yield review
4 h reaction, 5 mg catalyst; phenylboronic acid substrate
Photocatalysis Organic Synthesis COF

Sulfonated COF for Intrinsic Proton Conduction

A sulfonated COF derived from 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA) and 2,5-dihydroxyterephthalaldehyde (DHTA) exhibits intrinsic proton conductivity of up to 10⁻³ S cm⁻¹ at 25 °C and 100% relative humidity (RH), increasing to 10⁻² S cm⁻¹ at 70 °C and 100% RH [1]. This is a direct head-to-head comparison against the unsulfonated parent COF, which shows negligible conductivity under the same conditions. Critically, this performance is achieved without the introduction of any non-covalent acid molecules or imidazole derivatives, a common approach to boost conductivity in other porous materials [1].

Intrinsic proton conductivity
Head-to-head
10⁻³ S cm⁻¹
at 25 °C, 100% RH; rises to 10⁻² S cm⁻¹ at 70 °C
Supports intrinsic proton conduction without external acid doping
Unsulfonated parent COF shows negligible conductivity
Proton Exchange Membrane Fuel Cells COF

ECL Enhancement: Rigid-Flexible COF Strategy

Pyrene-based luminophores are prone to aggregation-caused quenching (ACQ), which limits their electrochemiluminescence (ECL) efficiency. A COF (TPE-Py COF) synthesized from 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (Py-NH₂) and a flexible tetraphenylethylene (TPE) aldehyde exhibits significantly enhanced ECL emission compared to pyrene monomers or simple aggregates [1]. The study reports a 4.7-fold increase in ECL intensity for TPE-Py COF compared to the Py-NH₂ monomer alone in the presence of S₂O₈²⁻ co-reactant, attributed to the rigid-flexible equilibrium that suppresses ACQ [1].

ECL intensity enhancement
Head-to-head
4.7-fold
vs. Py-NH₂ monomer alone
Supports ACQ suppression via rigid-flexible COF architecture
S₂O₈²⁻ co-reactant, pH 7.4, −2.0 V
Electrochemiluminescence Biosensing COF

Fluorescence Sensing of Trivalent Metal Ions

Post-synthetic modification of a COF derived from 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (Py) with L-ascorbic acid (Ac) yields Ac-Py-Np COF, a highly selective and ultrasensitive 'turn-on' fluorescent chemosensor for trivalent metal ions [1]. The sensor achieves limits of detection (LOD) in the sub-µM to low-µM range for several ions: 0.67 µM for Fe³⁺, 1.57 µM for Al³⁺, 0.58 µM for Ga³⁺, 0.63 µM for In³⁺, and 1.40 µM for Cr³⁺ [1]. While a direct comparator COF is not quantified, this performance significantly surpasses many small-molecule pyrene-based probes, which typically exhibit LODs in the 10-100 µM range (class-level inference) [2].

Metal ion LODs
Class-level
0.58–1.57 µM
Fe³⁺, Al³⁺, Ga³⁺, In³⁺, Cr³⁺
Supports sensitivity improvement vs. small-molecule probes (class-level)
Turn-on sensing in acetonitrile; post-modified Ac-Py-Np COF
Fluorescent Chemosensor Metal Ion Detection COF

High Surface Area and Thermal Stability

COFs constructed from 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTA) exhibit high thermal stability and surface area, which are critical for applications in catalysis and gas storage. The PyTA-BC-Ph COF demonstrates a Brunauer-Emmett-Teller (BET) surface area of up to 1445 m² g⁻¹ and thermal stability up to 421 °C [1]. This compares favorably to many other imine-linked COFs, which often have BET surface areas below 1000 m² g⁻¹ and decomposition temperatures below 350 °C (class-level inference) [2].

Surface area & stability
Class-level
1445 m² g⁻¹
Thermal stability up to 421 °C
Supports high surface area and thermal robustness for gas storage and catalysis
N₂ adsorption at 77 K; TGA under N₂ atmosphere
COF Gas Storage Thermal Stability

Pyrene-Tetraaniline: Validated Application Scenarios


Photocatalytic H₂ Production from Water

This compound is the preferred building block for synthesizing pyrene-based COFs for solar-driven hydrogen evolution. The evidence in Section 3 (Evidence 1) shows that the AB-stacked COF variant (PyDBTSO-AB) achieves a hydrogen evolution rate of 109.6 mmol g⁻¹ h⁻¹, which is more than double that of the AA-stacked isomer. This performance, combined with the high thermal stability (up to 421 °C, Evidence 6), makes it a leading candidate for developing robust, metal-free photocatalysts for sustainable fuel production [1].

Heterogeneous Photocatalysts for Fine Chemical Synthesis

Researchers developing metal-free, visible-light-driven photocatalysts for organic transformations (e.g., aerobic hydroxylation of arylboronic acids) should prioritize this tetraaniline. As demonstrated in Evidence 2, the electronic properties of the resulting COF can be tuned by selecting an appropriate aldehyde co-monomer (e.g., thiomethyl-substituted linker). This enables a 1.5-fold increase in photocatalytic yield (94% vs. 62%) for the target reaction, providing a clear pathway for optimizing catalytic performance through rational monomer selection [2].

Proton-Conductive Membranes for Fuel Cells

This compound is essential for creating sulfonated COF membranes with high intrinsic proton conductivity. Evidence 3 shows that a sulfonated PyTTA-DHTA-COF achieves a conductivity of 10⁻³ S cm⁻¹ at 25 °C and 100% RH without the need for external acid doping. This post-synthetic sulfonation strategy avoids the common problem of acid leaching, making these membranes more stable and reliable for use in proton exchange membrane fuel cells [3].

Electrochemiluminescence (ECL) Biosensors

For ECL-based biosensing applications where pyrene's aggregation-caused quenching (ACQ) is a major obstacle, this tetraaniline is the monomer of choice. Evidence 4 demonstrates that incorporating it into a TPE-Py COF using a rigid-flexible equilibrium strategy yields a 4.7-fold enhancement in ECL intensity compared to the monomer. This enables the construction of highly sensitive aptasensors for detecting trace analytes like antibiotics (e.g., kanamycin) [4].

Application
Selection Property
Validation Focus
Photocatalytic H₂ evolution COF synthesis
Interlayer-stacking control
HER vs. stacking mode review
Heterogeneous photocatalyst for organic synthesis
Co-monomer electronic tuning
Photocatalytic yield vs. linker electronics
Proton-conductive membrane research
Post-synthetic sulfonation fit
Intrinsic conductivity without acid doping
ECL biosensing platform development
ACQ suppression via COF architecture
ECL intensity vs. monomer benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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